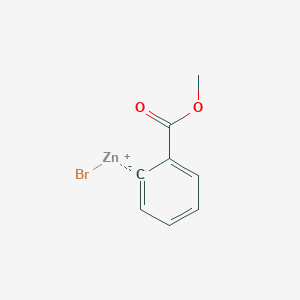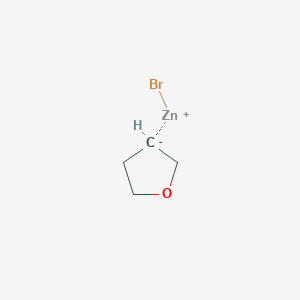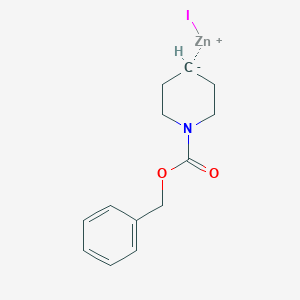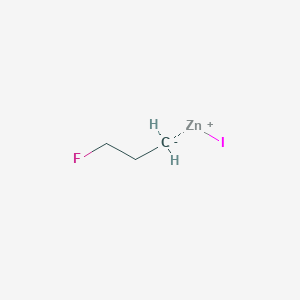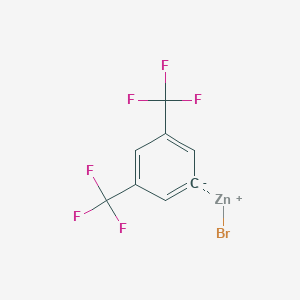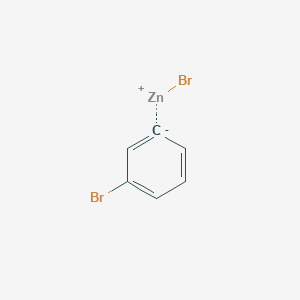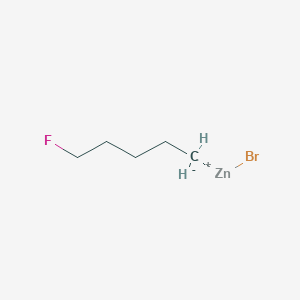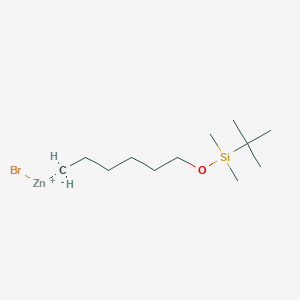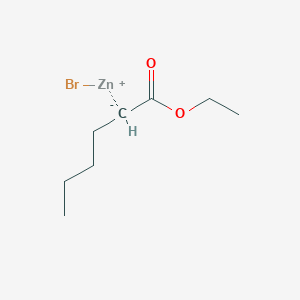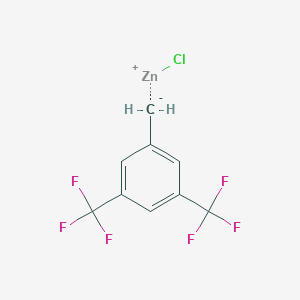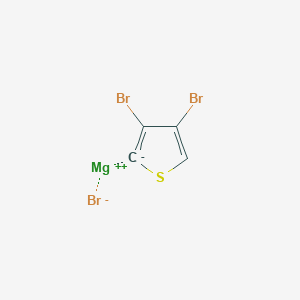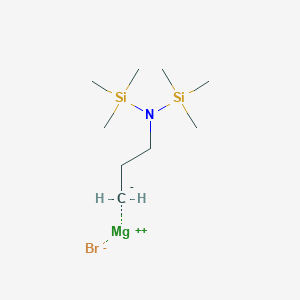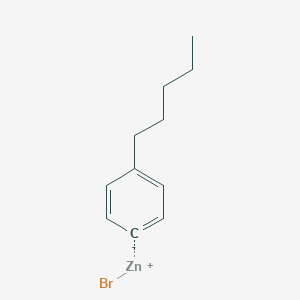
4-N-Pentylphenylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-Pentylphenylzinc bromide is an organozinc compound with the molecular formula C11H15BrZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions: 4-N-Pentylphenylzinc bromide can be synthesized through the reaction of 4-N-pentylbromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-N-Pentylbromobenzene+Zn→4-N-Pentylphenylzinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is often produced in large quantities and stored in specialized containers to maintain its stability .
化学反应分析
Types of Reactions: 4-N-Pentylphenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. It can also participate in other types of reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding ketones or alcohols.
Reduction: Can be reduced to form hydrocarbons.
Substitution: Undergoes nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4)
Bases: (e.g., K2CO3, NaOH)
Solvents: (e.g., THF, toluene)
Major Products:
Biaryl compounds: (from Suzuki-Miyaura coupling)
Ketones or alcohols: (from oxidation reactions)
Hydrocarbons: (from reduction reactions)
科学研究应用
4-N-Pentylphenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science
作用机制
The mechanism of action of 4-N-Pentylphenylzinc bromide in cross-coupling reactions involves the formation of a palladium complex with the organozinc reagent. The palladium catalyst facilitates the transfer of the phenyl group from the zinc to the halide, resulting in the formation of a new carbon-carbon bond. The general mechanism can be summarized as follows:
Oxidative Addition: The palladium catalyst inserts into the carbon-halide bond of the halide.
Transmetalation: The phenyl group from the zinc reagent is transferred to the palladium complex.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated
相似化合物的比较
4-N-Pentylphenylzinc bromide can be compared with other organozinc compounds, such as:
- Phenylzinc bromide
- 4-Methylphenylzinc bromide
- 4-Ethylphenylzinc bromide
Uniqueness:
- This compound has a longer alkyl chain, which can influence its reactivity and solubility in organic solvents.
- It offers unique steric and electronic properties that can be advantageous in specific synthetic applications .
属性
IUPAC Name |
bromozinc(1+);pentylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15.BrH.Zn/c1-2-3-5-8-11-9-6-4-7-10-11;;/h6-7,9-10H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXLQOSXJVQQAP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
